Lipophilicity (logP) Comparison: Bis(4-methoxyphenyl) vs. Diphenyl vs. Bis(4-methylphenyl) Analogs
The target compound exhibits a logP of 3.73, representing a 0.07 log unit increase in lipophilicity over the unsubstituted 3,5-diphenyl-1,2,4-oxadiazole (logP = 3.66) , and a substantial 1.33 log unit decrease relative to the 4-methylphenyl analog (logP = 5.0586) . This precise modulation positions the bis(4-methoxyphenyl) derivative as an intermediate in lipophilicity, a critical parameter for passive membrane permeability and cellular uptake .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.73 |
| Comparator Or Baseline | 3,5-diphenyl-1,2,4-oxadiazole: 3.66; 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole: 5.0586 |
| Quantified Difference | +0.07 vs. diphenyl; -1.33 vs. bis(4-methylphenyl) |
| Conditions | Computed logP (Hit2Lead / ChemDiv databases) |
Why This Matters
This logP value suggests superior membrane permeability compared to the less lipophilic diphenyl analog while mitigating potential solubility and aggregation issues associated with the highly lipophilic bis(4-methylphenyl) analog, influencing selection for cell-based assays and in vivo pharmacokinetics.
